2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethoxy)phenyl]propanoic Acid
Description
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethoxy)phenyl]propanoic acid is a chiral propanoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a 4-(trifluoromethoxy)phenyl substituent. Its IUPAC name reflects its stereochemistry (2S configuration) and functional groups, which are critical for its role in peptide synthesis and medicinal chemistry. The trifluoromethoxy (OCF₃) group enhances metabolic stability and lipophilicity, making this compound a valuable intermediate in the development of bioactive molecules, such as Apelin-13 mimetics or other receptor-targeted therapies .
Structurally, the compound shares a backbone with Boc-protected phenylalanine analogs but distinguishes itself through the electron-withdrawing trifluoromethoxy substituent on the aromatic ring. This modification influences electronic properties, solubility, and interactions with biological targets.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(22)19-11(12(20)21)8-9-4-6-10(7-5-9)23-15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGWDQAJLMVWNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethoxy)phenyl]propanoic acid, often referred to in the literature by its chemical structure or as a derivative of amino acids, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound is characterized by the following structural features:
- Molecular Formula : C13H18F3N1O4
- Molecular Weight : 303.29 g/mol
- CAS Number : 14676-01-8
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. It has been noted for its role as a CGRP (Calcitonin Gene-Related Peptide) receptor antagonist , which is significant in the treatment of migraine and other neurological conditions. By inhibiting CGRP, the compound may reduce vasodilation and neurogenic inflammation associated with migraine attacks.
Biological Activity Overview
| Activity | Details |
|---|---|
| CGRP Receptor Antagonism | Inhibits CGRP, potentially reducing migraine frequency and severity. |
| Antitumor Activity | Investigated for effects on tumor growth inhibition in various cancer models. |
| Nephroprotective Effects | Protective effects against nephrotoxicity induced by chemotherapeutic agents like cisplatin. |
Case Studies and Research Findings
- CGRP Receptor Antagonism
- Antitumor Properties
- Nephroprotective Effects
Scientific Research Applications
Pharmacological Applications
- Antihistamine Activity : Research indicates that derivatives of this compound exhibit significant antihistamine properties, making them useful in treating allergic reactions. The selectivity for H1 receptors without affecting other receptors allows for safer therapeutic profiles in patients with comorbid conditions such as cardiovascular diseases .
- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties, particularly against specific types of tumors. Its mechanism of action could involve the inhibition of cancer cell proliferation and induction of apoptosis .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in preclinical models, indicating potential use in treating inflammatory diseases .
Synthesis and Derivative Development
The synthesis of 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethoxy)phenyl]propanoic acid involves several steps that include the formation of the carbamate structure and subsequent modifications to enhance its pharmacological properties. Various synthetic routes have been explored to produce derivatives with improved efficacy and reduced side effects .
Case Studies and Research Findings
- Case Study on Antihistamine Efficacy :
- Anticancer Research :
- Inflammatory Disease Model :
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (EWGs): The trifluoromethoxy group in the target compound is less polar than the nitro (NO₂) group but more lipophilic than the cyano (CN) group. This balance enhances membrane permeability compared to the nitro analog while maintaining metabolic stability . Synthetic Yields: The cyano-substituted derivative (80% yield) demonstrates higher synthetic efficiency than the nitro analog (76%), likely due to milder reaction conditions for cyanobenzyl introduction .
Analytical Data: HPLC Retention: The target compound’s trifluoromethoxy group may slightly increase retention time compared to the cyano analog due to increased hydrophobicity. NMR Signatures: The trifluoromethoxy group’s ¹³C signal (~120–125 ppm) is distinct from nitro (δ ~147 ppm) and cyano (δ ~118 ppm) groups, aiding structural confirmation .
Comparison with Propanoic Acid Impurities
lists propanoic acid impurities with alkyl (e.g., 2-methylpropyl) or hydroxyl substituents. These compounds lack the Boc-protected amino group and aromatic EWGs, resulting in lower polarity and reduced relevance in peptide synthesis. For example:
- Impurity A (EP): (2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic acid lacks stereochemical control and functional groups critical for peptide coupling .
- Impurity M (EP): (2RS)-2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid introduces a hydroxyl group, increasing hydrophilicity but reducing stability .
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethoxy)phenyl]propanoic Acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving (i) protection of the amino group using tert-butoxycarbonyl (Boc) anhydride, (ii) coupling of the trifluoromethoxyphenyl moiety via Friedel-Crafts alkylation, and (iii) hydrolysis of the ester intermediate to yield the carboxylic acid. Optimization includes using anhydrous solvents (e.g., DMF) under nitrogen, catalytic DMAP for ester hydrolysis, and purification via reverse-phase HPLC to achieve >95% purity. Impurity profiling (e.g., tert-butyl byproducts) should follow pharmacopeial guidelines using LC-MS .
Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm the Boc-protected amine (δ ~1.4 ppm for tert-butyl) and trifluoromethoxy group (δ ~4.3 ppm for -O-CF₃).
- HPLC : Use a C18 column (5 µm, 250 mm) with a gradient of 0.1% TFA in water/acetonitrile (70:30 to 30:70 over 20 min) for purity assessment.
- Mass Spectrometry : ESI-MS in negative mode to detect [M-H]⁻ ions (expected m/z ~377.2).
Stability under accelerated conditions (40°C/75% RH for 14 days) should be monitored to detect hydrolytic degradation .
Advanced Research Questions
Q. How can enantiomeric impurities in this compound be resolved, and what chiral stationary phases are effective?
- Methodological Answer : Chiral resolution is critical due to the compound’s stereospecific bioactivity. Use a Chiralpak IA column (cellulose tris-3,5-dimethylphenylcarbamate) with a hexane/isopropanol (80:20) mobile phase at 1.0 mL/min. Detection at 220 nm ensures baseline separation (α >1.5). Validate enantiomeric excess (ee) via circular dichroism (CD) or polarimetry. Impurities <0.1% can be quantified using a calibration curve of synthetic enantiomers .
Q. What in vivo models are suitable for evaluating the pharmacokinetic (PK) profile of this compound?
- Methodological Answer :
- Rodent Models : Administer a single oral dose (10 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 h post-dose. Analyze using LC-MS/MS (LLOQ: 1 ng/mL). Key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC₀–₂₄) should be compared to intravenous dosing to calculate bioavailability.
- Tissue Distribution : Sacrifice animals at 24 h, homogenize tissues (liver, kidney, brain), and extract using acetonitrile precipitation. Correct for matrix effects via isotopic internal standards .
Q. How does the trifluoromethoxy group influence metabolic stability compared to non-fluorinated analogs?
- Methodological Answer : The -OCF₃ group reduces oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4). Conduct microsomal stability assays: Incubate 1 µM compound with human liver microsomes (0.5 mg protein/mL) and NADPH (1 mM) at 37°C. Sample at 0, 15, 30, and 60 min. Quantify remaining compound via LC-MS. Non-fluorinated analogs typically show 2–3x faster clearance due to O-demethylation pathways .
Data Contradiction and Resolution
Q. Conflicting reports exist on the compound’s solubility in aqueous buffers. How can this be addressed experimentally?
- Methodological Answer : Solubility varies with pH and counterion choice. Perform equilibrium solubility studies:
- Prepare saturated solutions in PBS (pH 7.4), 0.1N HCl (pH 1.2), and acetate buffer (pH 4.5). Shake at 37°C for 24 h.
- Filter (0.22 µm) and quantify via UV (λₘₐₓ ~260 nm). Use sodium or lysine salts to enhance solubility in neutral buffers. Discrepancies in literature may arise from polymorphic forms; characterize crystallinity via PXRD .
Structure-Activity Relationship (SAR) Considerations
Q. What structural modifications enhance target binding affinity while reducing off-target effects?
- Methodological Answer :
- Boc Group Replacement : Substitute tert-butyl with cyclopropylcarbonyl to reduce steric hindrance.
- Trifluoromethoxy Position : Para-substitution (as in the parent compound) improves target engagement vs. meta-substituted analogs (IC₅₀: 0.8 µM vs. 3.2 µM in COX-2 inhibition assays).
- Carboxylic Acid Bioisosteres : Replace -COOH with tetrazole to enhance membrane permeability (logP: -0.5 → 1.2). Validate via MDCK cell permeability assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
